molecular formula C21H23N3O3S B3008389 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946373-85-9

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3008389
CAS No.: 946373-85-9
M. Wt: 397.49
InChI Key: HLFDENHWJKYVQV-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound featuring a chromene carboxamide core linked to a 4-methylpiperazine moiety and a thiophene ethyl group. This structural combination suggests applications in biomedical imaging or therapeutic development, as seen in analogous compounds like PT-ADA-PPR, which exhibit dual-excitation imaging capabilities for lysosome-specific studies .

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-23-7-9-24(10-8-23)18(16-6-11-28-14-16)13-22-20(25)17-12-15-4-2-3-5-19(15)27-21(17)26/h2-6,11-12,14,18H,7-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFDENHWJKYVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential pharmacological applications due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Structural Overview

The compound features a chromene backbone with a carboxamide functional group, a piperazine moiety, and a thiophene ring. This combination of functional groups suggests a diverse range of interactions with biological targets, making it an interesting candidate for drug development.

Synthesis

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves several key steps:

  • Formation of the Piperazine Derivative : Reacting 4-methylpiperazine with an appropriate alkylating agent to introduce the thiophene group.
  • Oxamide Formation : Reacting the intermediate with oxalyl chloride to form the oxamide linkage.
  • Final Coupling : Coupling the resulting intermediate with a chromene derivative under suitable conditions to obtain the final product.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

  • Antimicrobial Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant antimicrobial effects against various pathogens. For instance, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, as evidenced by increased expression levels of p53 and caspase-3 cleavage in MCF-7 cells . Molecular docking studies indicate strong hydrophobic interactions between the compound and cancer-related receptors, suggesting its potential as a therapeutic agent in oncology.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, although specific mechanisms remain under investigation.

The exact mechanism of action for N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, modulating signal transduction pathways critical for cellular responses.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of compounds related to N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide:

StudyFindings
Demonstrated significant antimicrobial activity against multiple pathogens with low MIC values.
Showed increased p53 expression and caspase activation in cancer cell lines, indicating potential anticancer properties.
Investigated synthetic routes and potential applications in drug discovery, highlighting its versatility in pharmacology.

Comparison with Similar Compounds

Key Observations :

  • The hydrochloride salt in has a higher molecular weight (447.9 vs. ~395.5) due to the chromene-2-carbonyl group and chloride ion, which may improve solubility but alter pharmacokinetics .
  • PT-ADA-PPR () shares the piperazine-thiophene motif but replaces chromene with adamantane, emphasizing modular design for tunable imaging properties .

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